5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865078
InChI: InChI=1S/C9H13BrN2O2S2/c1-3-12(4-2)16(13,14)8-6-11-5-7(10)9(8)15/h5-6H,3-4H2,1-2H3,(H,11,15)
SMILES:
Molecular Formula: C9H13BrN2O2S2
Molecular Weight: 325.3 g/mol

5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15865078

Molecular Formula: C9H13BrN2O2S2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide -

Specification

Molecular Formula C9H13BrN2O2S2
Molecular Weight 325.3 g/mol
IUPAC Name 5-bromo-N,N-diethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide
Standard InChI InChI=1S/C9H13BrN2O2S2/c1-3-12(4-2)16(13,14)8-6-11-5-7(10)9(8)15/h5-6H,3-4H2,1-2H3,(H,11,15)
Standard InChI Key RGAMSONEYQSIMY-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CNC=C(C1=S)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide is C₉H₁₃BrN₂O₂S₂, with a molecular weight of 325.3 g/mol . Its structure integrates:

  • A pyridine ring substituted at the 3-position with a sulfonamide group (-SO₂N(C₂H₅)₂).

  • A bromine atom at the 5-position.

  • A mercapto (-SH) group at the 4-position.

The SMILES notation (O=S(C1=C(S)C(Br)=CN=C1)(N(CC)CC)=O) confirms the connectivity and stereoelectronic arrangement .

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound remains unpublished, analogous sulfonamide-pyridine derivatives exhibit planar pyridine rings with sulfonamide groups adopting twisted conformations relative to the aromatic system . Nuclear magnetic resonance (NMR) spectral predictions suggest distinctive proton environments:

  • Diethyl groups: δ ~1.1 ppm (triplet, CH₃), ~3.3 ppm (quartet, CH₂).

  • Pyridine protons: δ ~7.5–8.5 ppm (complex splitting due to bromine and sulfur substituents) .

  • Mercapto proton: δ ~3.5–4.5 ppm (exchangeable, broad) .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide involves multistep functionalization of the pyridine core (Figure 1) :

Step 1: Sulfonamide Installation

  • Reaction of 5-bromo-4-mercaptopyridine-3-sulfonic acid with diethylamine under coupling conditions (e.g., DCC/HOBt) yields the sulfonamide intermediate.

Step 2: Bromine Retention and Purification

  • Careful control of halogenation conditions preserves the bromine substituent during subsequent steps. Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the 2- and 6-positions of the pyridine ring necessitate precise temperature control (50–60°C) .

  • Mercapto Group Stability: Oxidation to disulfides is mitigated using inert atmospheres and radical scavengers (e.g., BHT) .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilityModerate in DMSO, DMF; low in water
LogPPredicted 2.8 (ACD/Labs)
StabilityAir-sensitive (SH group oxidation)

The compound’s limited aqueous solubility (≤1 mg/mL) and air sensitivity necessitate storage under nitrogen at -20°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator